
Dimethyl 5-((3-(2-furyl)-2-propenoyl)amino)isophthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 5-((3-(2-furyl)-2-propenoyl)amino)isophthalate is an organic compound that belongs to the class of isophthalate derivatives. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to an isophthalate core. The presence of the furan ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-((3-(2-furyl)-2-propenoyl)amino)isophthalate typically involves the condensation of 5-aminoisophthalic acid dimethyl ester with 3-(2-furyl)acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Dimethyl 5-((3-(2-furyl)-2-propenoyl)amino)isophthalate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the propenoyl moiety can be reduced to form the corresponding alcohol.
Substitution: The amino group in the isophthalate core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isophthalate derivatives.
科学研究应用
Dimethyl 5-((3-(2-furyl)-2-propenoyl)amino)isophthalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Dimethyl 5-((3-(2-furyl)-2-propenoyl)amino)isophthalate involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the propenoyl moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Dimethyl 5-((3-(2-furyl)-2-propenoyl)amino)terephthalate
- Dimethyl 5-((3-(2-furyl)-2-propenoyl)amino)benzoate
- Dimethyl 5-((3-(2-furyl)-2-propenoyl)amino)phthalate
Uniqueness
Dimethyl 5-((3-(2-furyl)-2-propenoyl)amino)isophthalate is unique due to its specific structural features, such as the presence of both the furan ring and the isophthalate core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C17H15NO6 |
|---|---|
分子量 |
329.30 g/mol |
IUPAC 名称 |
dimethyl 5-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H15NO6/c1-22-16(20)11-8-12(17(21)23-2)10-13(9-11)18-15(19)6-5-14-4-3-7-24-14/h3-10H,1-2H3,(H,18,19)/b6-5+ |
InChI 键 |
AIGVWEHBJKTPPL-AATRIKPKSA-N |
手性 SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=CO2)C(=O)OC |
规范 SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C=CC2=CC=CO2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



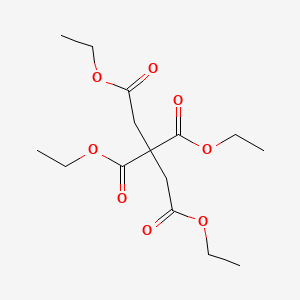
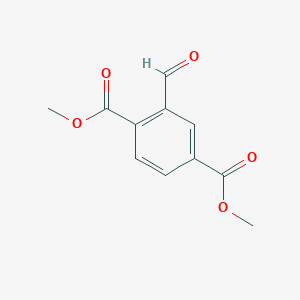
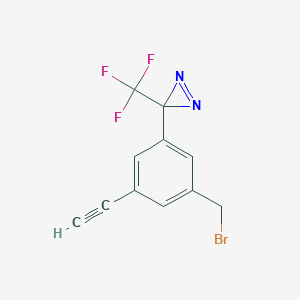
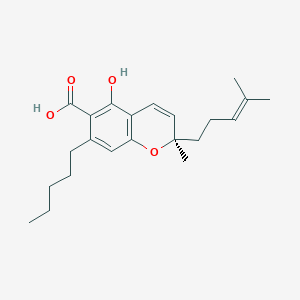

![(2S)-2-[(chloroacetyl)amino]butanedioic acid](/img/structure/B11942185.png)

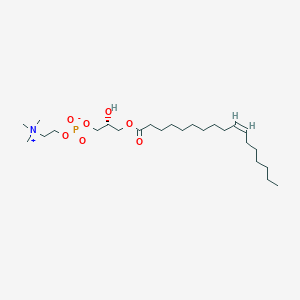

![Cannabinol (CBN) D3; Cannabinol-D3; 6,6,9-Trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol; Cannabinol (CBN) (Methyl-D3); Cannabinol (CBN) D3](/img/structure/B11942207.png)
![(1E)-1-phenylethanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11942215.png)

![Cyclohexanone, 2-[(trimethylsilyl)oxy]-](/img/structure/B11942217.png)
